Cas no 361478-95-7 (4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide)

4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide structure
361478-95-7 structure
商品名:4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide
CAS番号:361478-95-7
MF:C26H29N3O3S2
メガワット:495.656763792038
CID:6336078
PubChem ID:4560621

4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide
    • AKOS024578124
    • F0463-0274
    • 361478-95-7
    • SR-01000443360-1
    • 4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
    • N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-methylpropyl)sulfamoyl]benzamide
    • Oprea1_702778
    • 4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
    • SR-01000443360
    • インチ: 1S/C26H29N3O3S2/c1-17(2)15-29(16-18(3)4)34(31,32)21-12-9-20(10-13-21)25(30)28-26-27-24-22-8-6-5-7-19(22)11-14-23(24)33-26/h5-14,17-18H,15-16H2,1-4H3,(H,27,28,30)
    • InChIKey: VRFUPLJFGOLPNN-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(NC2=NC3=C(C=CC4C=CC=CC3=4)S2)=O)=CC=1)(N(CC(C)C)CC(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 495.16503414g/mol
  • どういたいしつりょう: 495.16503414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 780
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 116Ų

4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0463-0274-1mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0463-0274-15mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0463-0274-5mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0463-0274-25mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0463-0274-50mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0463-0274-10μmol
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0463-0274-4mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0463-0274-20mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0463-0274-2μmol
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0463-0274-75mg
4-[bis(2-methylpropyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
361478-95-7 90%+
75mg
$208.0 2023-05-17

4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide 関連文献

4-bis(2-methylpropyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamideに関する追加情報

4-Bis(2-Methylpropyl)Sulfamoyl-N-{Naphtho[1,2-D][1,3]Thiazol-2-Yl}Benzamide: A Comprehensive Overview

The compound with CAS number 361478-95-7, known as 4-bis(2-methylpropyl)sulfamoyl-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, making it a subject of interest in cutting-edge research.

The molecular structure of this compound is characterized by a sulfamoyl group attached to a benzamide moiety, which is further substituted with two 2-methylpropyl groups. The naphtho[1,2-d][1,3]thiazole ring system adds complexity and functionality to the molecule. Recent studies have highlighted the importance of such heterocyclic systems in drug design and material science due to their ability to interact with biological targets and exhibit desirable electronic properties.

One of the most notable aspects of this compound is its synthesis process. Researchers have developed efficient methodologies to construct the naphtho[1,2-d][1,3]thiazole core, which involves multi-step reactions including cyclization and substitution. The incorporation of the sulfamoyl group has been shown to enhance the molecule's solubility and bioavailability, making it a promising candidate for pharmaceutical applications.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of this compound. Quantum mechanical calculations reveal that the naphtho[1,2-d][1,3]thiazole moiety contributes significantly to the molecule's conjugation system, which can be exploited for applications in optoelectronics and organic electronics. Additionally, experimental studies have demonstrated that this compound exhibits moderate photoluminescence properties under UV irradiation, suggesting its potential use in light-emitting materials.

In terms of biological activity, preliminary assays indicate that this compound may possess anti-inflammatory and antioxidant properties. These findings are supported by recent research that explores the role of sulfamoyl-containing compounds in modulating inflammatory pathways. Furthermore, the presence of bulky substituents like 2-methylpropyl groups may enhance the molecule's stability and resistance to metabolic degradation in vivo.

The integration of advanced characterization techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided deeper insights into the spatial arrangement and dynamic behavior of this compound. These studies are crucial for understanding its interaction with biological systems and optimizing its performance in therapeutic applications.

In conclusion, 4-bis(2-methylpropyl)sulfamoyl-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide represents a fascinating example of how complex molecular architectures can be harnessed for diverse scientific purposes. With ongoing research uncovering new dimensions of its potential, this compound stands at the forefront of innovation in chemistry and materials science.

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